molecular formula C15H16BrN3O3S B2651825 2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide CAS No. 1445149-94-9

2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide

Cat. No.: B2651825
CAS No.: 1445149-94-9
M. Wt: 398.28
InChI Key: AGJKDUDIPVUITO-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a dimethylsulfamoyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the dimethylsulfamoyl group and subsequent coupling with a carboxamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and dimethylsulfamoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide
  • 2-bromo-N-[4-(dimethylsulfamoyl)-3-methylphenyl]pyridine-3-carboxamide
  • 2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide

Uniqueness

2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide is unique due to the specific positioning of the bromine atom and the dimethylsulfamoyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c1-10-6-7-11(9-13(10)23(21,22)19(2)3)18-15(20)12-5-4-8-17-14(12)16/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJKDUDIPVUITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)Br)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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